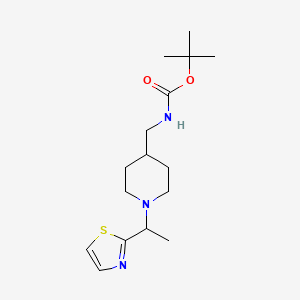
tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate, also known as TB-Thiazole, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine, particularly in the treatment of cancer. TB-Thiazole is a carbamate derivative that has a thiazole ring attached to a piperidine ring, and a tert-butyl group attached to the carbamate nitrogen. In
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Chemical Analysis
Synthesis of Vandetanib : A study highlighted the synthesis of vandetanib, where similar compounds to tert-butyl carbamates are utilized in complex synthetic routes for pharmaceutical applications. It discusses various synthetic steps including substitution, deprotection, and methylation, suggesting potential methodologies that could be applicable to the synthesis or modification of tert-butyl carbamates for industrial production (Mi, 2015) Graphical Synthetic Routes of Vandetanib.
Biodegradation of Ethers : Reviews on the biodegradation of ethyl tert-butyl ether (ETBE) provide insights into microbial degradation pathways, which could be relevant for understanding environmental fate or bioremediation approaches for similar compounds. This research includes the identification of microorganisms capable of degrading ETBE and related compounds, potentially offering clues to the environmental persistence or treatment strategies for tert-butyl carbamates (Thornton et al., 2020) Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater: A review.
Decomposition in Plasma Reactors : A study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor could be relevant for the degradation or transformation of related compounds. This research demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, which may offer a novel approach to managing or utilizing tert-butyl carbamates in environmental or industrial processes (Hsieh et al., 2011) Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor.
Polymer Membranes for Purification : The use of polymer membranes for the purification of fuel oxygenated additives highlights the potential for similar technologies to be applied to the purification or separation of tert-butyl carbamates from mixtures. This review focuses on pervaporation as an effective method for separating organic mixtures, suggesting a possible application for refining or isolating specific compounds within the tert-butyl carbamate class (Pulyalina et al., 2020) Application of Polymer Membranes for a Purification of Fuel Oxygenated Additive.
Eigenschaften
IUPAC Name |
tert-butyl N-[[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2S/c1-12(14-17-7-10-22-14)19-8-5-13(6-9-19)11-18-15(20)21-16(2,3)4/h7,10,12-13H,5-6,8-9,11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUXRPIJMKYRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCC(CC2)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(4-Methylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2512846.png)
![N-[[1-[[2-(Aminomethyl)spiro[2.3]hexan-2-yl]methyl]triazol-4-yl]methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2512847.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2512848.png)

![1-[(4-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2512852.png)

![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/no-structure.png)
![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2512857.png)
![5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2512859.png)

![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512861.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2512862.png)

![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide](/img/structure/B2512864.png)